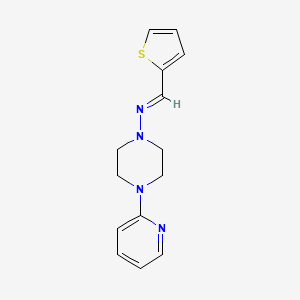
4-(2-pyridinyl)-N-(2-thienylmethylene)-1-piperazinamine
描述
4-(2-pyridinyl)-N-(2-thienylmethylene)-1-piperazinamine, also known as TASP0433864, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has shown promising results in scientific research, and its mechanism of action has been extensively studied.
作用机制
4-(2-pyridinyl)-N-(2-thienylmethylene)-1-piperazinamine is a selective inhibitor of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a calcium-permeable ion channel that is involved in various physiological processes, including osmoregulation, mechanotransduction, and pain sensation. This compound binds to the channel and blocks its activity, leading to a reduction in calcium influx and downstream signaling pathways.
Biochemical and Physiological Effects:
The inhibition of TRPV4 by this compound has been shown to have various biochemical and physiological effects. In cancer cells, TRPV4 inhibition leads to a reduction in cell proliferation and an increase in apoptosis. Inflammation is also reduced by the inhibition of TRPV4, as the channel is involved in the release of pro-inflammatory cytokines. In animal models of neuropathic pain, TRPV4 inhibition by this compound leads to a reduction in pain behavior.
实验室实验的优点和局限性
4-(2-pyridinyl)-N-(2-thienylmethylene)-1-piperazinamine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also selective for TRPV4, which allows for specific targeting of this ion channel. However, there are some limitations to using this compound in lab experiments. The compound has low solubility in water, which can make it difficult to use in certain assays. It also has a short half-life, which can make it challenging to maintain consistent levels of the compound in vivo.
未来方向
There are several future directions for the study of 4-(2-pyridinyl)-N-(2-thienylmethylene)-1-piperazinamine. One area of research is the development of more potent and selective TRPV4 inhibitors. Another area of research is the investigation of the role of TRPV4 in other diseases, such as cardiovascular disease and kidney disease. Additionally, the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, could be explored as a potential treatment strategy for cancer.
科学研究应用
4-(2-pyridinyl)-N-(2-thienylmethylene)-1-piperazinamine has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neuropathic pain. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to alleviate neuropathic pain in animal models.
属性
IUPAC Name |
(E)-N-(4-pyridin-2-ylpiperazin-1-yl)-1-thiophen-2-ylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4S/c1-2-6-15-14(5-1)17-7-9-18(10-8-17)16-12-13-4-3-11-19-13/h1-6,11-12H,7-10H2/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNOGIKBUNLAQR-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=N2)/N=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



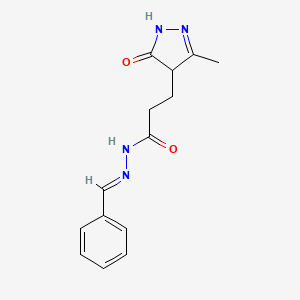
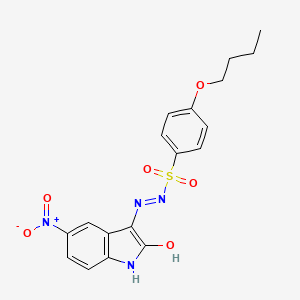

![N'-[1-(4-chlorophenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3887271.png)
![N'-[4-(dimethylamino)benzylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3887275.png)
![3-(4-ethoxyphenyl)-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887283.png)
![4-[2-(4-chlorophenyl)-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3887292.png)
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3887305.png)
![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B3887313.png)
![N'-[4-(diethylamino)benzylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3887318.png)
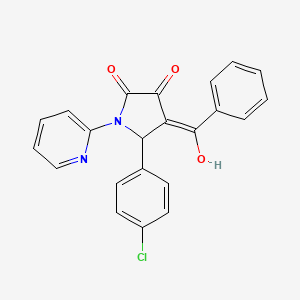
![N-(3-cyano-4,5-diphenyl-2-furyl)-2-{[(3,4-dimethoxybenzylidene)amino]oxy}acetamide](/img/structure/B3887329.png)
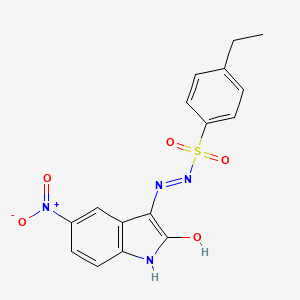
![3-[3-(2,3-dimethoxyphenyl)-1-pyrrolidinyl]-5-(2-fluorophenyl)-1,2,4-triazine](/img/structure/B3887346.png)